3-(Tert-butyl)-2-hexanoylindeno[3,2-C]pyrazol-4-one
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Overview
Description
3-(Tert-butyl)-2-hexanoylindeno[3,2-C]pyrazol-4-one is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities .
Preparation Methods
The synthesis of 3-(Tert-butyl)-2-hexanoylindeno[3,2-C]pyrazol-4-one typically involves multiple steps, starting with the preparation of the pyrazole core. One common method includes the acylation of tert-butyl 3-(methylamino)but-2-enoate using fluorinated acetic acid anhydrides, followed by reaction with alkyl hydrazines . Industrial production methods often utilize transition-metal catalysts and photoredox reactions to enhance yield and efficiency .
Chemical Reactions Analysis
3-(Tert-butyl)-2-hexanoylindeno[3,2-C]pyrazol-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like sodium halides.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(Tert-butyl)-2-hexanoylindeno[3,2-C]pyrazol-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction often involves hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives like 5-amino-4-hydroxyiminopyrazole and N-tert-butylpyrazole intermediates. Compared to these, 3-(Tert-butyl)-2-hexanoylindeno[3,2-C]pyrazol-4-one exhibits unique structural features that enhance its stability and reactivity, making it a valuable compound in various applications .
Properties
IUPAC Name |
3-tert-butyl-2-hexanoylindeno[1,2-c]pyrazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-5-6-7-12-15(23)22-19(20(2,3)4)16-17(21-22)13-10-8-9-11-14(13)18(16)24/h8-11H,5-7,12H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHDAPAGFNRKLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N1C(=C2C(=N1)C3=CC=CC=C3C2=O)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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